molecular formula C11H19F2NO3 B1478398 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid CAS No. 2097949-17-0

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid

Cat. No. B1478398
CAS RN: 2097949-17-0
M. Wt: 251.27 g/mol
InChI Key: LXVOZEIZEKXGAS-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid (EMDFPBA) is a synthetic organic compound belonging to the class of pyrrolidines. It is a colorless solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). EMDFPBA has recently gained attention due to its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : One study detailed the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, highlighting the utility of these compounds in synthesizing trifluoromethyl-substituted benzenes and pyridines. This research illustrates the compound's role in facilitating the synthesis of complex fluorinated structures, which are valuable in various chemical industries due to their unique properties (Volle & Schlosser, 2002).
  • Fluorescence Properties : Another study synthesized new ester derivatives of isothiazolo[4,5-b]pyridine, demonstrating potential biological activities. The optical properties of these compounds were studied, showcasing the compound's applicability in developing materials with specific fluorescence characteristics (Krzyżak, Śliwińska, & Malinka, 2015).

Material Science

  • Cyclization Reactions : Research into the cyclization of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates revealed the formation of complex pyrazolo[1,5-a]pyrimidin-6-carboxylates under mild conditions. These findings are significant for the development of new materials with specific chemical properties (Goryaeva, Burgart, & Saloutin, 2013).

Biological Activity Studies

  • Non-peptidic αvβ6 Integrin Inhibitor : A study discovered a nonpeptidic αvβ6 integrin inhibitor, demonstrating high affinity and selectivity, which is crucial for the development of therapeutic agents for idiopathic pulmonary fibrosis. This research emphasizes the compound's role in the discovery of new therapeutic agents (Procopiou et al., 2018).

Crystal Structure Analysis

  • Crystal Structure Determination : The crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid was determined, providing insights into the molecular arrangement and potential for designing molecules with desired chemical and physical properties (Liu et al., 2009).

properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-3-9(10(15)16)14-7-11(12,13)5-8(14)6-17-4-2/h8-9H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVOZEIZEKXGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(CC1COCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 2
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 3
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2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 4
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 6
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid

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